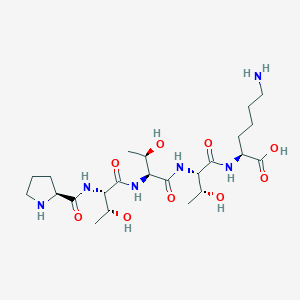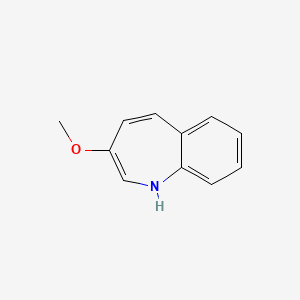
4-Cyclohexyl-1,2,4-triazinane-3,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Cyclohexyl-1,2,4-triazinane-3,6-dione is a chemical compound belonging to the triazine family. It is known for its applications in various fields, including agriculture, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes a cyclohexyl group attached to a triazinane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclohexyl-1,2,4-triazinane-3,6-dione typically involves a multi-step process. One common method starts with the reaction of guanidine and cyclohexylamine. The guanidine undergoes aminolysis to form an intermediate guanidylurea. This intermediate is then subjected to cyclization using phosgene under controlled temperatures to yield the final product .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and distillation, are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 4-Cyclohexyl-1,2,4-triazinane-3,6-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, often using hydrogenation techniques.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Catalysts like palladium on carbon (Pd/C) are used in hydrogenation reactions.
Substitution: Reagents such as alkyl halides and nucleophiles like amines are used under controlled temperatures.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
4-Cyclohexyl-1,2,4-triazinane-3,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for its potential therapeutic effects.
Industry: It is used in the production of herbicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 4-Cyclohexyl-1,2,4-triazinane-3,6-dione involves its interaction with specific molecular targets. In the case of its use as a herbicide, it inhibits photosynthesis by binding to the D-1 quinone protein in the electron transport chain of photosystem II. This disruption leads to the production of reactive oxygen species, which damage cellular membranes and ultimately cause cell death .
Comparison with Similar Compounds
Hexazinone: Another triazine derivative used as a herbicide.
1,3,5-Triazine: A parent compound with various derivatives used in different applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have similar structures but different substituents, leading to varied properties and applications.
Uniqueness: 4-Cyclohexyl-1,2,4-triazinane-3,6-dione is unique due to its specific cyclohexyl substitution, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specific applications, such as selective herbicides and potential therapeutic agents .
Properties
CAS No. |
343334-56-5 |
|---|---|
Molecular Formula |
C9H15N3O2 |
Molecular Weight |
197.23 g/mol |
IUPAC Name |
4-cyclohexyl-1,2,4-triazinane-3,6-dione |
InChI |
InChI=1S/C9H15N3O2/c13-8-6-12(9(14)11-10-8)7-4-2-1-3-5-7/h7H,1-6H2,(H,10,13)(H,11,14) |
InChI Key |
GJAVXIWLLXNGQT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)N2CC(=O)NNC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


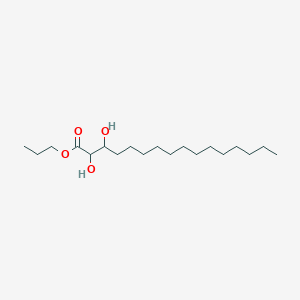
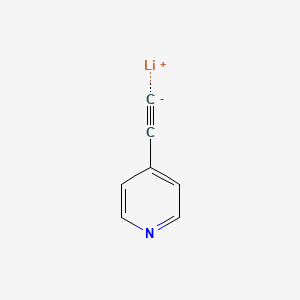
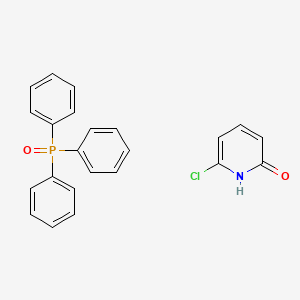
![Phosphonium, [(2R)-2-(benzoylamino)-2-carboxyethyl]triphenyl-, iodide](/img/structure/B14246155.png)
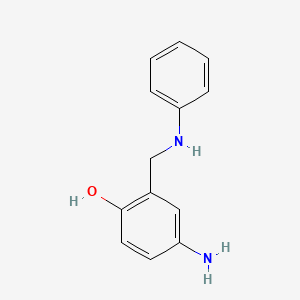
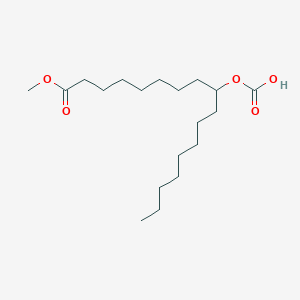
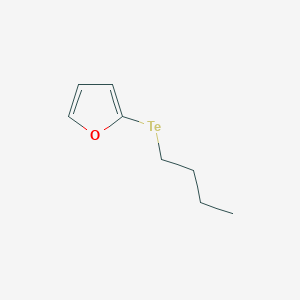
![3-[4-aminobutyl-[3-(3-aminopropylamino)-3-oxopropyl]amino]-N-(3-aminopropyl)propanamide](/img/structure/B14246179.png)
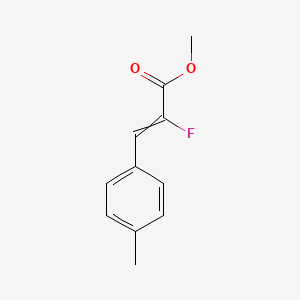

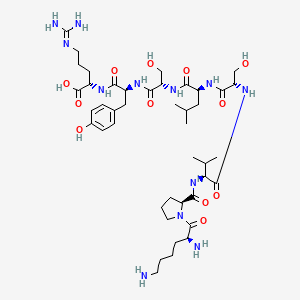
![3-[2-(3-Hydroxy-5-methoxyphenyl)ethyl]-2-methoxyphenol](/img/structure/B14246207.png)
